2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide
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Overview
Description
2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes biphenyl and nitrophenoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of biphenyl-2-ol with chloroacetyl chloride to form 2-(2-biphenylyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-biphenylyloxy)acetohydrazide. Finally, the acetohydrazide is reacted with 4-nitrophenoxyacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides and acetyl derivatives.
Scientific Research Applications
2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The biphenyl and nitrophenoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-nitrophenoxy)methylpyridine
- 4-bromo-2-(2-(2-nitrophenoxy)acetyl)carbohydrazonoylphenyl 4-propoxybenzoate
- 2-methoxy-4-(2-(4-nitrophenoxy)acetyl)carbohydrazonoylphenyl 3-bromobenzoate
Uniqueness
2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is unique due to its specific combination of biphenyl and nitrophenoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C22H19N3O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N'-[2-(2-phenylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C22H19N3O6/c26-21(14-30-18-12-10-17(11-13-18)25(28)29)23-24-22(27)15-31-20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26)(H,24,27) |
InChI Key |
GRWRDQUJFQKLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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